molecular formula C11H13NO3 B13907944 Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate

Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate

Cat. No.: B13907944
M. Wt: 207.23 g/mol
InChI Key: FXVYMZGNKUQGLW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS: 202195-67-3) is a benzooxazine derivative featuring a fused benzene ring with a 1,4-oxazine heterocycle. The compound is substituted with a methyl group at position 2 and a methyl ester at position 5. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Synthesis:
The compound is synthesized via organic reactions such as esterification, cyclization, or substitution. For example, it can be prepared by reacting formic acid with 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine under controlled conditions . Other routes involve hydrolysis or amide coupling reactions starting from related benzooxazine precursors .

The methyl ester group enhances solubility and stability, facilitating further derivatization for drug discovery.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-7-6-12-9-5-8(11(13)14-2)3-4-10(9)15-7/h3-5,7,12H,6H2,1-2H3

InChI Key

FXVYMZGNKUQGLW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a catalyst to form the oxazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives .

Scientific Research Applications

Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on substituents, heteroatoms, and biological activities. Key analogues include:

Compound Name Molecular Formula Substituents/Modifications Heteroatom Reported Activity/Properties References
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate C₁₂H₁₃NO₄ 2-methyl, 6-ester O Intermediate for drug synthesis
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate C₁₁H₁₀N₂O₃ 2-cyano group O Enhanced electrophilicity
7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid C₉H₆N₂O₆ 3-oxo, 7-nitro, 6-carboxylic acid O Potential enzyme inhibition
Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate (ML276 analog) C₁₀H₉NO₃S Sulfur replaces oxygen, 3-oxo, 6-ester S Antimalarial (IC₅₀ = 889 nM)
Ethyl 4-benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate C₁₈H₁₈NO₃ 4-benzyl, 2-ester O Improved lipophilicity

Key Comparison Points

Substituent Effects: 2-Methyl vs. 2-Cyano: The methyl group in the target compound provides steric bulk, while the cyano group in its analogue introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions . Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative, which may enhance bioavailability .

Heteroatom Variation :

  • Replacing oxygen with sulfur (e.g., in ML276) alters electronic properties and binding affinity. Sulfur’s larger atomic radius and polarizability may improve interactions with hydrophobic enzyme pockets, as seen in ML276’s antimalarial activity .

Biological Activity: Benzooxazine derivatives with triazolo[4,3-b]pyridazine moieties (e.g., compounds 14–17 in ) lose thrombin inhibitory activity but gain antiproliferative effects against tumor cells. This highlights the impact of substituents on target selectivity .

Synthetic Utility :

  • The target compound’s ester group allows facile hydrolysis to carboxylic acids or conversion to amides, enabling diversification in lead optimization .
  • Ethyl 4-benzyl derivatives demonstrate how N-alkylation modulates lipophilicity, a critical factor in pharmacokinetics .

Biological Activity

Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is a compound belonging to the class of benzo[b][1,4]oxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 58960-13-7

Research indicates that compounds in the benzo[b][1,4]oxazine class may interact with various biological targets. One notable target is Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several diseases including Alzheimer's disease and cancer.

GSK-3β Inhibition

A study highlighted a related compound, methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS No. 179950-77-7), which demonstrated potent inhibition of GSK-3β with an IC₅₀ value of 1.6 μM. In neuroblastoma N2a cells treated with this compound at a concentration of 12.5 μM, there was a significant increase in GSK-3β Ser9 phosphorylation levels, indicating effective inhibition of the enzyme .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. Compounds related to this structure have shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.

Neuroprotective Effects

Given the role of GSK-3β in neurodegenerative diseases, this compound's ability to inhibit GSK-3β suggests potential neuroprotective effects. The inhibition may lead to reduced tau phosphorylation and amyloid-beta accumulation in neuronal cells, both hallmarks of Alzheimer's disease.

Case Studies

StudyCompoundTargetIC₅₀ ValueObservations
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylateGSK-3β1.6 μMSignificant increase in Ser9 phosphorylation in N2a cells
Related benzo[b][1,4]oxazine derivativesAChE-Showed significant inhibition against acetylcholinesterase (AChE), indicating potential for treating Alzheimer's disease

Pharmacological Applications

Due to its biological activity profile, this compound may have therapeutic applications in:

  • Neurodegenerative Diseases : By inhibiting GSK-3β and potentially reducing tau pathology.
  • Antioxidant Therapy : As an adjunct treatment for conditions associated with oxidative stress.
  • Cancer Treatment : Targeting pathways involved in tumorigenesis and cell survival.

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